8-(2,6-Dimethylhept-5-EN-1-YL)-1,5-diazabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2,6-Dimethylhept-5-EN-1-YL)-1,5-diazabicyclo[321]octane is a complex organic compound that belongs to the family of diazabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms
Preparation Methods
The synthesis of 8-(2,6-Dimethylhept-5-EN-1-YL)-1,5-diazabicyclo[3.2.1]octane involves several steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process typically starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
8-(2,6-Dimethylhept-5-EN-1-YL)-1,5-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a catalyst . Substitution reactions often involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a key synthetic intermediate in the total synthesis of various target molecules . In medicine, it is being explored for its potential therapeutic effects, particularly in the treatment of neurological disorders . Additionally, it has industrial applications in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of 8-(2,6-Dimethylhept-5-EN-1-YL)-1,5-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
8-(2,6-Dimethylhept-5-EN-1-YL)-1,5-diazabicyclo[3.2.1]octane can be compared with other similar compounds, such as 2-azabicyclo[3.2.1]octane and 6,8-dioxabicyclo[3.2.1]octane . These compounds share a similar bicyclic structure but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific substituents and the resulting biological activity and synthetic utility .
Properties
Molecular Formula |
C15H28N2 |
---|---|
Molecular Weight |
236.40 g/mol |
IUPAC Name |
8-(2,6-dimethylhept-5-enyl)-1,5-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C15H28N2/c1-13(2)6-4-7-14(3)12-15-16-8-5-9-17(15)11-10-16/h6,14-15H,4-5,7-12H2,1-3H3 |
InChI Key |
SBBFMEILEONGTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CC1N2CCCN1CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.